1-(4-Nitrophenyl)-1H-pyrazole-4-carbaldehyde: A Comprehensive Technical Guide to Synthesis, Structural Dynamics, and Therapeutic Applications
1-(4-Nitrophenyl)-1H-pyrazole-4-carbaldehyde: A Comprehensive Technical Guide to Synthesis, Structural Dynamics, and Therapeutic Applications
As a Senior Application Scientist in medicinal chemistry and synthetic methodology, I approach molecular scaffolds not just as static structures, but as dynamic systems of reactivity. 1-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde is a privileged heterocyclic building block that bridges the gap between fundamental organic synthesis and advanced drug discovery. This whitepaper deconstructs the chemical identity, synthetic causality, and pharmacological utility of this compound, providing researchers with a field-proven, self-validating guide to its application.
Chemical Identity & Physicochemical Profiling
Before deploying any scaffold in a synthetic pipeline, it is critical to establish its baseline physicochemical parameters. The integration of a strongly electron-withdrawing nitro group with a reactive carbaldehyde moiety on a pyrazole core makes this molecule a highly versatile electrophile.
Table 1: Quantitative Physicochemical Summary
| Property | Value / Description |
| Chemical Name | 1-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde |
| CAS Number | 37921-21-4[1] |
| Molecular Formula | C10H7N3O3 |
| Molecular Weight | 217.18 g/mol |
| Core Scaffold | 1,4-disubstituted 1H-pyrazole |
| Key Functional Groups | Nitro (-NO2), Carbaldehyde (-CHO) |
| Primary Application | Precursor for Schiff bases, Knoevenagel condensations, and API synthesis |
Structural Causality & Reactivity Dynamics
The utility of 1-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde lies in its electronic asymmetry. The pyrazole ring is an aromatic five-membered diazole that acts as an excellent bioisostere in drug design[2].
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The 4-Nitrophenyl Moiety: The nitro group exerts a strong negative inductive (-I) and mesomeric (-M) effect, pulling electron density away from the pyrazole core. This stabilizes the ring against oxidative degradation and increases the overall lipophilicity of the molecule, a critical factor for cellular membrane permeability in biological assays[3].
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The 4-Carbaldehyde Group: Positioned at the C4 carbon, this aldehyde is highly activated. The electron deficiency of the pyrazole ring (exacerbated by the N1-nitrophenyl group) makes the carbonyl carbon exceptionally susceptible to nucleophilic attack. This causality explains why this molecule is an ideal precursor for synthesizing complex Schiff bases and hydrazones[2].
Synthetic Methodology: The Vilsmeier-Haack Formylation
The most robust and scalable method for synthesizing 1-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde is via the Vilsmeier-Haack cyclization and formylation of a corresponding hydrazone intermediate[4]. Below is a field-proven, step-by-step methodology designed for high yield and purity.
Step-by-Step Protocol
Phase 1: Hydrazone Formation
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Reaction: Condense an appropriate methyl ketone (e.g., acetophenone) with 4-nitrophenylhydrazine in absolute ethanol.
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Catalysis: Add a catalytic amount of glacial acetic acid and reflux for 3–4 hours.
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Causality: Acetic acid protonates the carbonyl oxygen of the ketone, lowering the LUMO energy and facilitating rapid nucleophilic attack by the terminal nitrogen of the hydrazine. The resulting hydrazone precipitates upon cooling and is isolated via filtration[3].
Phase 2: Vilsmeier-Haack Cyclization & Formylation
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Reagent Preparation: Cool anhydrous N,N-dimethylformamide (DMF, 5–10 eq) in an ice bath to 0 °C.
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Electrophile Generation: Add phosphorus oxychloride (POCl3, 3–10 eq) dropwise, strictly maintaining the internal temperature below 5 °C.
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Causality: The reaction between DMF and POCl3 generates the Vilsmeier reagent (chloromethylene-N,N-dimethylammonium chloride). This process is highly exothermic; thermal control prevents the degradation of the reagent and suppresses the formation of tarry byproducts[5]. Recent optimizations show that increasing POCl3 equivalents can drive yields from 60% up to 90%[6].
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Addition: Slowly add the hydrazone intermediate to the cold Vilsmeier reagent.
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Cyclization: Gradually heat the reaction mixture to 60–80 °C and stir for 5–15 hours.
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Hydrolysis: Pour the cooled mixture over crushed ice and neutralize with saturated aqueous NaOH or NaHCO3 until pH 7-8 is reached.
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Causality: The reaction initially yields a stable iminium salt. Alkaline hydrolysis is an absolute mechanistic requirement to cleave this intermediate and liberate the free 4-carbaldehyde product[3].
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Fig 1. Synthetic workflow of 1-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde via Vilsmeier-Haack reaction.
Spectroscopic Validation Protocols (Self-Validating System)
A protocol is only as good as its validation. To confirm the successful synthesis of 1-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde, the following spectroscopic markers must be observed:
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1H-NMR Spectroscopy: The definitive hallmark of successful formylation is the appearance of a sharp singlet integrating to 1H at δ 9.8–10.0 ppm , corresponding to the aldehyde proton (-CHO)[2]. The pyrazole C3 and C5 protons will appear as distinct downfield singlets (δ 8.0–8.5 ppm) due to the deshielding effect of the adjacent formyl and nitrophenyl groups. The 4-nitrophenyl aromatic protons typically present as an AA'BB' pseudo-doublet system around δ 8.0 and 8.3 ppm.
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FT-IR Spectroscopy: Successful basic hydrolysis of the iminium salt is confirmed by a strong, sharp absorption band at ~1670–1690 cm⁻¹ , characteristic of a conjugated C=O stretching vibration[2]. Additionally, strong bands at ~1520 cm⁻¹ and ~1340 cm⁻¹ will confirm the presence of the asymmetric and symmetric stretches of the -NO2 group.
Biological Activity & Drug Development (SAR)
In drug development, pyrazole derivatives are recognized as "privileged scaffolds" due to their broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties[7].
The 1-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde architecture is highly modular. The pyrazole ring itself acts as a robust hydrogen bond donor/acceptor, allowing it to dock efficiently into the active sites of enzymes such as cyclooxygenase-2 (COX-2) and various kinases[7]. Furthermore, the reactive 4-carbaldehyde group is routinely exploited by medicinal chemists to synthesize Schiff bases (imines) via condensation with primary amines. These Schiff base derivatives frequently exhibit significantly enhanced antimicrobial efficacy against pathogenic bacteria and fungi compared to the parent aldehyde[2].
Fig 2. Structure-Activity Relationship (SAR) logic for pyrazole-4-carbaldehyde derivatives.
Conclusion
1-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde is a structurally elegant and synthetically demanding scaffold. By mastering the thermal and stoichiometric causality of the Vilsmeier-Haack formylation, researchers can reliably access this intermediate. Its unique combination of an electron-withdrawing nitro group, a stable pyrazole core, and a highly reactive formyl center ensures its continued prominence in the design of next-generation therapeutics.
References
1.[3] Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. Available at: 2.[7] Current status of pyrazole and its biological activities. PMC (NIH). Available at: 3.[2] Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. Available at: 4.[4] Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity (ARKIVOC). ResearchGate. Available at: 5.[1] 1393125-56-8 | 1-(4-Nitrophenyl)-4-(trifluoromethyl)-1H ... (CAS Data). BLDpharm. Available at: 6.[5] 3-(3,5-Difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. MDPI. Available at: 7.[6] Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. PMC (NIH). Available at:
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